2-Propenamide, 2-methyl-N-1-naphthalenyl- 2-Propenamide, 2-methyl-N-1-naphthalenyl-
Brand Name: Vulcanchem
CAS No.: 22447-06-9
VCID: VC16102818
InChI: InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16)
SMILES:
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol

2-Propenamide, 2-methyl-N-1-naphthalenyl-

CAS No.: 22447-06-9

Cat. No.: VC16102818

Molecular Formula: C14H13NO

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

2-Propenamide, 2-methyl-N-1-naphthalenyl- - 22447-06-9

Specification

CAS No. 22447-06-9
Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
IUPAC Name 2-methyl-N-naphthalen-1-ylprop-2-enamide
Standard InChI InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16)
Standard InChI Key PTRVLELMDKQITQ-UHFFFAOYSA-N
Canonical SMILES CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21

Introduction

Chemical Identity and Nomenclature

Systematic Identification

2-Methyl-N-naphthalen-1-ylprop-2-enamide is characterized by a naphthalene ring system bonded to an acrylamide group through a nitrogen atom. The IUPAC name reflects its prop-2-enamide backbone with a methyl substituent at the second carbon and a naphthalen-1-yl group attached to the amide nitrogen . Key identifiers include:

PropertyValueSource
CAS Registry Number22447-06-9
Molecular FormulaC14H13NO\text{C}_{14}\text{H}_{13}\text{NO}
Molecular Weight211.26 g/mol
SMILESCC(=C)C(=O)NC1=CC=CC2=CC=CC=C21
InChIKeyPTRVLELMDKQITQ-UHFFFAOYSA-N

The compound’s structural uniqueness arises from the planar naphthalene system conjugated with the acrylamide’s electron-deficient double bond, which influences its reactivity and physicochemical behavior .

Synthesis and Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction data (CCDC 240195) reveal a monoclinic crystal system with space group P21/cP2_1/c. The unit cell parameters are a=10.512A˚a = 10.512 \, \text{Å}, b=7.893A˚b = 7.893 \, \text{Å}, c=16.742A˚c = 16.742 \, \text{Å}, and β=101.74\beta = 101.74^\circ . The naphthalene ring exhibits typical planarity, while the acrylamide moiety adopts a trans configuration about the C=C bond. Intermolecular hydrogen bonds between the amide N–H and carbonyl oxygen stabilize the crystal lattice, contributing to the compound’s relatively high melting point .

Physicochemical Properties

Solubility and Reactivity

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are expected to dissolve the compound due to hydrogen-bonding interactions with the amide group. The electron-deficient acrylamide double bond renders it susceptible to Michael additions or radical polymerization under appropriate initiators.

ParameterRecommendation
VentilationUse local exhaust ventilation
StorageTightly closed container, cool, dry
DisposalIncineration per local regulations

Regulatory and Environmental Considerations

Ecotoxicology

No ecotoxicity data are available, necessitating precautionary measures to prevent environmental release. Biodegradability is expected to be low due to aromatic stability .

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